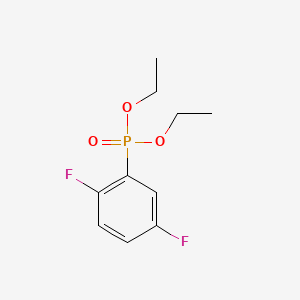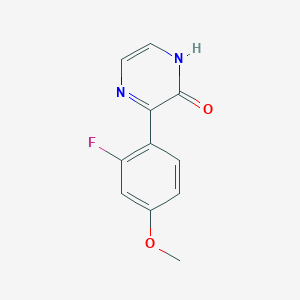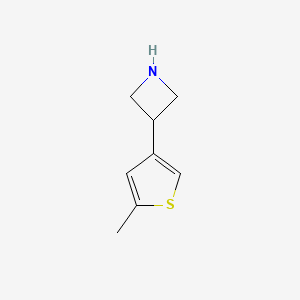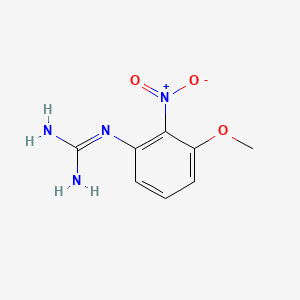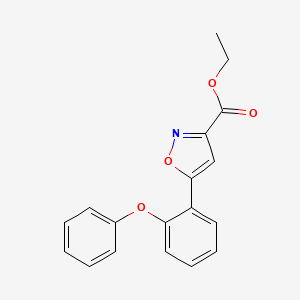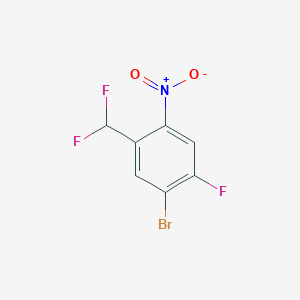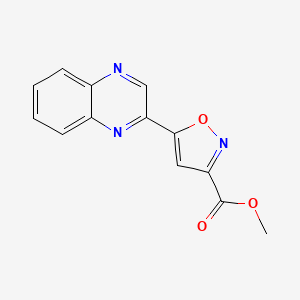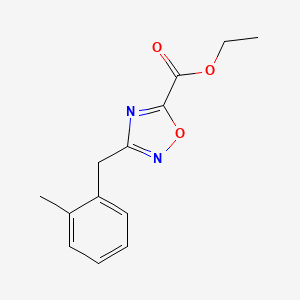
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 2-methylbenzyl group, and a 1,2,4-oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzyl hydrazine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields carboxylic acids, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives.
科学研究应用
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting anticancer effects.
相似化合物的比较
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
- Ethyl 3-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2-nitrobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
These compounds share the oxadiazole core but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly influence their chemical properties and biological activities. This compound is unique due to the methyl group, which can affect its reactivity and interactions with molecular targets.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
ethyl 3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13(16)12-14-11(15-18-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI 键 |
SBUCNELARDNSIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


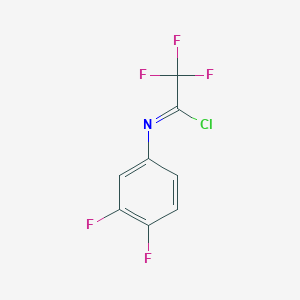
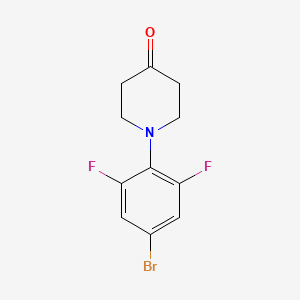

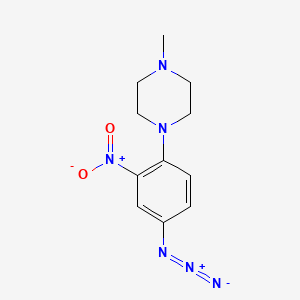
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
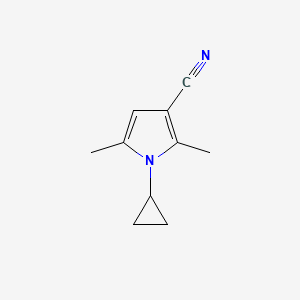
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
